N-(2-Aminoethyl)-2-(trifluoromethyl)benzamide
Description
Properties
Molecular Formula |
C10H11F3N2O |
|---|---|
Molecular Weight |
232.20 g/mol |
IUPAC Name |
N-(2-aminoethyl)-2-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C10H11F3N2O/c11-10(12,13)8-4-2-1-3-7(8)9(16)15-6-5-14/h1-4H,5-6,14H2,(H,15,16) |
InChI Key |
JHPPJXRPVMIDLC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCCN)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthesis via Chlorinated Precursors and Nitrile Intermediates
This method is well-documented in recent patents and scientific literature, involving the following steps:
| Step | Description | Reagents & Conditions | Yield & Notes |
|---|---|---|---|
| 1. Fluorination & Chlorination | Starting with 2,3-dichlorotrifluorotoluene, fluorination and chlorination produce 2-fluoro-3-chlorotrifluoromethane | Fluorination reagents, catalysts, heating to 60-260°C | Cost-effective; avoids highly toxic reagents |
| 2. Cyanide Substitution | Nucleophilic substitution with sodium cyanide yields 2-chloro-6-trifluoromethylbenzonitrile | Sodium cyanide, solvents like N,N-dimethylacetamide | High yield (~87.6%) with GC purity >97.8% |
| 3. Hydrolysis & Hydrogenation | Conversion of nitrile to amide via hydrolysis and catalytic hydrogenation | Sodium hydroxide, Pd/C catalyst, hydrogen | Yields up to 89.9% with high purity |
- Uses relatively inexpensive raw materials.
- The process avoids hazardous chlorinating agents in later steps.
- High overall yields (>67%) and purity (>97%).
- The process minimizes toxic waste and employs recyclable catalysts.
Direct Amidation of Benzoyl Chloride Derivatives
Another approach involves the amidation of trifluoromethyl benzoyl chlorides with aminoethylamines:
| Step | Description | Reagents & Conditions | Yield & Notes |
|---|---|---|---|
| 1. Preparation of Benzoyl Chloride | From trifluoromethylbenzoic acid or derivatives | Thionyl chloride or oxalyl chloride | High efficiency, but uses toxic chlorinating agents |
| 2. Amidation with Ethylenediamine | Reaction with ethylenediamine in inert solvents | Base catalysis, controlled temperature | Moderate to high yields (~70-85%) |
- Use of chlorinating reagents with environmental concerns.
- Possible formation of side products requiring purification.
Multi-Component Coupling and Hydrogenation
A more recent method involves coupling reactions followed by hydrogenation:
| Step | Description | Reagents & Conditions | Yield & Notes |
|---|---|---|---|
| 1. Coupling of amines with activated intermediates | Using coupling agents like EDC or DCC | Organic solvents, room temperature | Good yields, mild conditions |
| 2. Hydrogenation | Catalytic hydrogenation over Pd/C or Raney Ni | Hydrogen atmosphere, 25-100°C | High purity, scalable |
Variations and Optimizations
One-Pot Synthesis
Some patents describe combined steps, such as nitrile formation and amidation, in a single vessel to reduce time and waste. For instance, one process involves:
- Reacting chlorinated precursors with cyanide to form nitriles.
- Direct hydrogenation to amides.
- Final amidation with aminoethylamine.
Use of Alternative Catalysts and Solvents
- Catalysts like palladium on carbon, platinum on carbon, and Raney nickel are common.
- Solvents include tetrahydrofuran, ethanol, methanol, and water, selected based on reactivity and environmental considerations.
Data Table Summarizing Preparation Methods
| Method | Raw Materials | Key Reactions | Catalysts | Solvents | Yield (%) | Environmental Impact |
|---|---|---|---|---|---|---|
| Method A | 2,3-dichlorotrifluorotoluene | Fluorination, cyanide substitution, hydrolysis | Catalysts for fluorination, Pd/C | N,N-Dimethylacetamide, ethyl acetate | >87 | Moderate, recyclable catalysts |
| Method B | Trifluoromethylbenzoic acid derivatives | Chlorination, amidation | Thionyl chloride, base | Toluene, dichloromethane | 70-85 | Toxic chlorinating agents used |
| Method C | Chlorinated precursors | Coupling, hydrogenation | EDC, DCC, Pd/C, Raney Ni | Ethanol, tetrahydrofuran | >90 | Mild, scalable |
Research Findings and Perspectives
- Yield Optimization: High yields (>90%) are achievable with optimized catalysts and reaction conditions.
- Environmental Considerations: Preference is shifting toward greener solvents and catalysts, avoiding chlorinating reagents where possible.
- Industrial Feasibility: Multi-step processes with high selectivity and minimal waste are suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: N-(2-Aminoethyl)-2-(trifluoromethyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The aminoethyl side chain can be oxidized to form corresponding imines or amides.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under basic conditions.
Major Products Formed:
Oxidation: Formation of imines or amides.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
Chemistry: In organic synthesis, N-(2-Aminoethyl)-2-(trifluoromethyl)benzamide serves as a building block for the synthesis of more complex molecules. Its trifluoromethyl group imparts unique electronic properties that can influence the reactivity and stability of the resulting compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding. Its structure allows it to interact with various biological targets, making it a candidate for drug development.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases.
Industry: The compound’s unique properties make it useful in the development of advanced materials, such as polymers and coatings. Its trifluoromethyl group can enhance the thermal and chemical stability of these materials.
Mechanism of Action
The mechanism of action of N-(2-Aminoethyl)-2-(trifluoromethyl)benzamide involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets by increasing hydrophobic interactions and electronic effects. The aminoethyl side chain can form hydrogen bonds with specific amino acid residues, further stabilizing the compound-target complex.
Comparison with Similar Compounds
N-(2-Aminoethyl)benzamide: Lacks the trifluoromethyl group, resulting in different electronic properties and reactivity.
2-(Trifluoromethyl)benzamide: Lacks the aminoethyl side chain, affecting its ability to form hydrogen bonds and interact with biological targets.
N-(2-Aminoethyl)-4-(trifluoromethyl)benzamide: The trifluoromethyl group is positioned differently, which can influence the compound’s reactivity and binding properties.
Uniqueness: N-(2-Aminoethyl)-2-(trifluoromethyl)benzamide is unique due to the presence of both the trifluoromethyl group and the aminoethyl side chain. This combination imparts distinct electronic and steric properties, making it a versatile compound for various applications in chemistry, biology, medicine, and industry.
Biological Activity
N-(2-Aminoethyl)-2-(trifluoromethyl)benzamide is an organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.
Chemical Structure and Properties
This compound features a trifluoromethyl group attached to a benzamide moiety, which significantly influences its biological properties. The molecular formula is , with a molecular weight of approximately 233.18 g/mol.
Key Structural Features:
- Amino Group: Contributes to the compound's solubility and interaction with biological targets.
- Trifluoromethyl Group: Enhances lipophilicity, facilitating membrane penetration and bioavailability.
The biological activity of this compound is primarily attributed to its role as a histone deacetylase (HDAC) inhibitor . HDACs are crucial in regulating gene expression, particularly in cancer cells. By inhibiting HDACs, this compound can induce cell cycle arrest and apoptosis in tumor cells, making it a candidate for cancer therapy.
Biological Activity Overview
Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. Its activity has been evaluated through several assays, including MTT assays for cell viability and flow cytometry for apoptosis detection.
Cytotoxicity Assays
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 0.65 | Induction of apoptosis |
| HeLa | 1.50 | Cell cycle arrest |
| A549 | 2.41 | HDAC inhibition |
Case Studies and Research Findings
- Cancer Cell Line Studies:
- Mechanistic Insights:
-
Comparative Studies:
- In comparative studies with similar compounds, N-(2-aminoethyl)-4-(trifluoromethyl)benzamide showed superior HDAC inhibitory activity, indicating that the position of the trifluoromethyl group significantly affects biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
